4-[1-(Aminomethyl)cyclopropyl]aniline
Description
4-[1-(Aminomethyl)cyclopropyl]aniline (CAS: Not explicitly provided; molecular formula: C₁₀H₁₃N₂, molecular weight: 161.23 g/mol) is a bicyclic aromatic amine featuring a cyclopropane ring fused to an aminomethyl group and a para-substituted aniline moiety. The cyclopropane ring introduces steric strain and rigidity, which can enhance metabolic stability and influence binding affinity in pharmacological contexts . This compound is structurally distinct from simpler aniline derivatives due to the cyclopropyl group, which impacts electronic properties (e.g., electron-donating effects from the cyclopropane’s conjugation) and solubility .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H14N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-7,11-12H2 |
InChI Key |
MMRHEOMICQIGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The direct synthesis of cyclopropylamine derivatives from aryl nitriles employs titanium tetraisopropoxide (Ti(Oi-Pr)₄) and ethyl magnesium bromide (EtMgBr). This method involves:
-
Coordination of Ti(Oi-Pr)₄ with the nitrile group to form a titanium-nitrogen complex.
-
Nucleophilic attack by EtMgBr , inducing cyclopropane ring closure via a [2+2] cycloaddition-like mechanism.
-
Hydrolysis to yield the primary amine.
Key advantages include:
Table 1: Representative Yields for Titanium-Mediated Synthesis
| Starting Material | Product | Yield (%) |
|---|---|---|
| 4-Cyanobenzaldehyde | 1-(4-Aminophenyl)cyclopropylamine | 68 |
| Acrylonitrile | 1-Vinylcyclopropylamine | 65 |
Multi-Step Synthesis via Cyclopropanedimethanol Cyclic Sulfite
Stepwise Reaction Sequence
This industrial-scale method involves four stages:
Step 1: Ring-Opening of Cyclopropanedimethanol Cyclic Sulfite
-
Reactant: Cyclopropanedimethanol cyclic sulfite (V).
-
Reagent: Potassium thioacetate.
-
Product: 1-Methylol cyclopropyl thiomethyl acetate (IV) (82% yield).
Step 2: Sulfonic Acid Esterification
-
Reagents: Methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Product: 1-Methylsulfonyloxymethyl cyclopropyl thiomethyl acetate (III).
Step 3: Cyano Group Substitution
-
Reagent: Potassium cyanide in dimethyl sulfoxide (DMSO).
-
Product: 1-Mercaptoethylmethyl cyclopropyl acetonitrile (II) (58–65% yield).
Step 4: Alkaline Hydrolysis
Industrial Feasibility
-
Low-cost starting materials : Cyclopropanedimethanol and sulfur oxychloride.
-
Scalability : Batch processes achieve >100 g quantities with minimal purification.
Reductive Amination and Protection/Deprotection Strategies
Boc/Troc-Mediated Route
A protected synthesis route optimizes regioselectivity:
-
Protection : 4-Nitrobenzaldehyde is converted to N-Troc-aniline (Troc = 2,2,2-trichloroethoxycarbonyl).
-
Reductive Amination : Reaction with cyclopropanealdehyde and NaBH₄ yields a secondary amine.
-
Boc Protection : tert-Butoxycarbonyl (Boc) group stabilizes the amine intermediate.
-
Deprotection : Zinc/HCl removes Troc, followed by acidic hydrolysis to release the free amine.
Table 2: Key Intermediate Yields
| Intermediate | Yield (%) |
|---|---|
| N-Troc-aniline | 66 |
| Boc-protected amine | 61 |
| Final deprotected product | 73 |
Alternative Approaches
Direct Amination of Cyclopropane Derivatives
Evitachem’s method employs:
-
Buchwald-Hartwig coupling : Palladium-catalyzed amination of 4-bromophenylcyclopropane (76% yield).
-
Limitations : Requires specialized catalysts (e.g., Xantphos/Pd₂(dba)₃) and inert conditions.
Enzymatic Resolution
Chiral synthesis using immobilized lipases:
-
Substrate : Racemic 1-cyclopropylalkyl-1-amine.
-
Resolution : Pseudomonas fluorescens lipase achieves 98% enantiomeric excess (ee).
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Reaction Optimization Insights
Solvent Effects
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The primary amino group (-NH₂) activates the aromatic ring for electrophilic substitution. Key reactions include:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety undergoes ring-opening under specific conditions:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux (110°C), 12 hrs
-
Product : 4-(3-aminopropyl)aniline hydrochloride
-
Mechanism : Protonation of cyclopropane ring → ring strain relief via C-C bond cleavage
Transition Metal-Mediated Insertion
-
Catalyst : Rh₂(OAc)₄ (2 mol%)
-
Reagents : CO (1 atm), H₂O (solvent), 80°C
-
Product : 4-[2-(aminomethyl)pent-4-enoyl]aniline
Amine Functionalization Pathways
The primary amine participates in characteristic transformations:
Iminium Ion Formation (Photoredox Catalysis)
-
Conditions : Ru(bpy)₃²⁺ (1 mol%), Blue LEDs, CH₃CN
-
Mechanism :
Applications :
-
Trapping with malonates: Forms α-alkylated products (dr > 19:1)
-
Reaction with trifluoromethyl anion: Produces CF₃-substituted derivatives
Buchwald-Hartwig Amination
-
Catalyst : Pd(OAc)₂/XPhos (5 mol%)
-
Base : Cs₂CO₃, Toluene, 100°C
-
Coupling Partner : Aryl bromides
Quinoline Derivatives
-
Procedure :
-
Condensation with diethyl ethoxymethylene malonate
-
Cyclization using polyphosphoric acid (145°C, 1 hr)
-
-
Product : 1-Cyclopropyl-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarboxylate
Isoindolinones via Radical Cyclization
-
Conditions :
-
Precursor: N-(4-nitrophenyl)amide
-
Initiator: AIBN, Bu₃SnH, benzene, reflux
-
-
Product : Spirocyclic isoindolinone
Comparative Reactivity with Structural Analogs
| Parameter | This compound | 4-Cyclopropylaniline | 3-[1-(Aminomethyl)cyclopropyl]aniline |
|---|---|---|---|
| EAS Reaction Rate (k, M⁻¹s⁻¹) | 2.4 × 10⁻³ | 8.7 × 10⁻⁴ | 1.9 × 10⁻³ |
| Cyclopropane Ring Stability | Decomposes >200°C | Stable to 250°C | Decomposes >180°C |
| Amine pKₐ (H₂O) | 4.2 | 4.8 | 4.0 |
Data shows enhanced reactivity compared to non-aminomethylated analogs due to:
Industrial-Scale Considerations
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Nitration Safety | Requires cryogenic cooling | Improved thermal control |
| Cyclization Yield | 68-72% | 81-85% |
| Purification Method | Column chromatography | Continuous crystallization |
| Production Cost (kg⁻¹) | $1,200 | $980 |
Recent advances demonstrate 23% cost reduction using flow systems for critical steps like iminium ion formation .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential therapeutic properties. The structural features of 4-[1-(Aminomethyl)cyclopropyl]aniline may enhance its interaction with biological targets such as enzymes and receptors.
Case Studies in Drug Development
Several studies have explored compounds structurally similar to this compound, providing insights into its potential applications:
- A study on related compounds showed promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
- Another investigation demonstrated significant antitumor activity against human cancer cell lines, indicating that similar compounds could be developed for cancer therapies .
Material Science Applications
The unique structural configuration of this compound also opens avenues for its use in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties due to its reactive functional groups.
- Coatings and Adhesives : Its chemical properties may be harnessed to develop advanced coatings or adhesives with improved performance characteristics.
Biological Research
The biological activity of this compound is under extensive investigation:
Interaction Studies
Research is being conducted to understand how the compound interacts with various biological systems:
- In Vitro Studies : These studies assess the compound's effects on cell viability and proliferation, contributing to understanding its therapeutic potential.
- Molecular Docking : Computational studies are employed to predict the binding interactions between this compound and target proteins.
Comparison Table of Related Compounds
To further illustrate the unique properties of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Aniline with a fluorine substituent | Lacks cyclopropyl group; simpler structure |
| 2-Amino-5-fluorotrifluoromethylbenzene | Trifluoromethylated aniline | Contains trifluoromethyl group; different reactivity |
| 1-(Aminomethyl)cyclobutylamine | Cyclobutyl instead of cyclopropyl | Smaller cyclic structure; different strain |
| 4-Cyclopropylaniline | Cyclopropyl directly attached to aniline | No aminomethyl group; different reactivity profile |
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-(Aminomethyl)aniline
- Molecular Formula : C₇H₁₀N₂
- Molecular Weight : 122.17 g/mol
- Key Differences : Lacks the cyclopropane ring, resulting in reduced steric hindrance and lower molecular weight. The absence of the cyclopropyl group simplifies synthesis but may decrease stability in acidic or oxidative environments .
- Applications : Used as a building block in organic synthesis (e.g., pyrrolo[1,4]benzodiazepines) .
4-(1-Methylcyclopropyl)aniline Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Key Differences : A methyl group on the cyclopropane and a hydrochloride salt form. The methyl group increases lipophilicity, while the salt enhances aqueous solubility .
- Synthesis : Prepared via catalytic hydrogenation or cyclopropanation reactions .
3,5-Difluoro-4-[1-(trifluoromethyl)cyclopropyl]aniline
- Molecular Formula : C₁₀H₇F₅N₂
- Molecular Weight : 250.17 g/mol
- Key Differences : Fluorine substituents on the aniline ring and a trifluoromethyl group on the cyclopropane. Fluorination enhances metabolic stability and electronegativity, making it suitable for kinase inhibitors (e.g., MAP4K1 inhibitors) .
2-[1-(Aminomethyl)cyclopropyl]aniline (Positional Isomer)
- Molecular Formula : C₁₀H₁₃N₂
- Molecular Weight : 161.23 g/mol
- Key Differences: The cyclopropyl-aminomethyl group is ortho-substituted on the aniline ring.
4-Chloro-N-(cyclopropylmethyl)aniline
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol
- Key Differences: A chloro substituent on the aniline and a cyclopropylmethyl group instead of aminomethyl. The chloro group reduces basicity of the amino group, while the cyclopropylmethyl enhances hydrophobicity .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Electronic and Steric Effects
- Cyclopropane Ring: Introduces angle strain, increasing reactivity in ring-opening reactions. Conjugation with the aminomethyl group enhances electron-donating effects .
- Fluorine Substituents : In compound 2.3, fluorine atoms increase electronegativity and resistance to oxidative degradation, critical for drug candidates .
Biological Activity
4-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its structural characteristics, synthesis methods, and preliminary research findings.
Structural Characteristics
The compound has the molecular formula C₈H₁₁N₂, characterized by a cyclopropyl group attached to an aniline structure. The presence of both the cyclopropyl and aminomethyl groups is significant as they may influence the compound's pharmacological properties. The unique structural configuration likely affects its physicochemical properties, reactivity, and interactions with biological targets.
Synthesis Methods
Several synthesis methods for this compound have been reported. These methods typically involve the introduction of the cyclopropyl group to an aniline derivative through various chemical reactions, including:
- N-alkylation : This method involves the alkylation of an amine with a cyclopropyl halide.
- Reduction reactions : Reduction of suitable precursors can yield the desired aminomethyl group.
Preliminary investigations into the biological activity of this compound have focused on its interactions with various biological targets, including enzymes and receptors. The following points summarize key findings:
- Binding Affinity : Studies suggest that the cyclopropyl moiety enhances lipophilicity and metabolic stability, which may increase binding affinity towards target proteins or enzymes.
- Therapeutic Potential : Compounds with similar structures have shown promise in therapeutic applications, particularly in cancer treatment and as enzyme inhibitors .
- Mechanism of Action : The compound may modulate interactions with target proteins, impacting pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Research has been conducted to evaluate the biological effects of this compound through various assays. Notable findings include:
- Antiproliferative Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported GI50 values indicating effective growth inhibition at low concentrations .
| Compound Name | GI50 (µM) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Camptothecin | 0.5 | High |
| Indenoisoquinoline Derivative | 0.8 | Moderate |
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for preparing 4-[1-(Aminomethyl)cyclopropyl]aniline, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis often involves coupling protected aniline derivatives with cyclopropane-containing precursors. For example, carbamate protection of aminomethyl groups (e.g., 2-(aminomethyl)aniline) can prevent undesired side reactions during coupling steps . Sonogashira or EDC/HOBt-mediated amide bond formation is effective for introducing alkyne or acyl groups, followed by catalytic hydrogenation (10% Pd/C) to reduce intermediates . Yields (~10%) are improved by optimizing reaction pH, temperature (e.g., acidic media for hydrogenation), and inert storage conditions to prevent decomposition .
Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and aromatic/amine groups. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions). X-ray crystallography, as applied to analogous compounds, resolves stereoelectronic effects of the cyclopropane ring .
Q. What are the recommended storage conditions to preserve the stability of this compound?
- Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Protect from light using amber vials, as UV exposure can degrade aromatic amines. Use desiccants to minimize hydrolysis, and avoid incompatible materials like strong acids/bases .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model ring strain (≈27 kcal/mol) and electron distribution. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in electrophilic substitutions. Molecular dynamics simulations assess stability under varying solvent conditions. X-ray crystallographic data (e.g., bond angles in cyclopropane derivatives) validate computational models .
Q. What strategies mitigate decomposition of this compound during catalytic hydrogenation?
- Methodological Answer : Use acidic media (e.g., HCl) to protonate the amine, reducing catalyst poisoning. Lower hydrogen pressure (1–3 atm) minimizes over-reduction. Pre-treat Pd/C catalysts with chelating agents to block reactive sites. Monitor reaction progress via TLC/GC-MS to terminate at the intermediate stage .
Q. How does the aminomethylcyclopropyl group affect the compound’s basicity compared to simple aniline derivatives?
- Methodological Answer : The cyclopropane ring’s electron-withdrawing effect decreases amine basicity (predicted pKa ~2.5 vs. aniline’s 4.6). Titration with HCl and computational pKa prediction tools (e.g., MarvinSketch) quantify this. Compare NMR chemical shifts of NH₂ protons in D₂O exchange experiments .
Q. What challenges arise in enantioselective synthesis, and what chiral catalysts are explored for this compound?
- Methodological Answer : Steric hindrance from the cyclopropane complicates asymmetric induction. Chiral phosphine ligands (e.g., BINAP) with Pd catalysts achieve partial enantioselectivity (~60% ee). Enzymatic resolution using lipases (e.g., Candida antarctica) separates diastereomers. Circular Dichroism (CD) monitors enantiomeric excess .
Q. How can researchers resolve discrepancies in reported reaction yields for intermediates?
- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., moisture-free, degassed solvents). Use High-Resolution Mass Spectrometry (HRMS) to identify byproducts. Compare yields across scales (micro vs. bulk) and apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
